B1576698 Esculentin-1ARb

Esculentin-1ARb

Cat. No.: B1576698
Attention: For research use only. Not for human or veterinary use.
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Description

Esculentin-1ARb is a cationic antimicrobial peptide (AMP) originating from the skin secretions of frogs belonging to the Pelophylax genus . This peptide is part of the innate immune defense system of amphibians and has attracted significant research interest as a template for developing new anti-infective agents, particularly in the face of growing antibiotic resistance . Its primary mechanism of action is believed to involve the disruption of microbial membranes . The peptide's amphipathic and cationic nature allows it to interact electrostatically with the negatively charged components of bacterial surfaces, such as lipopolysaccharides in Gram-negative bacteria . This interaction leads to membrane permeabilization and cell death, a mechanism that reduces the likelihood of bacteria developing resistance compared to conventional antibiotics . Research on related esculentin-1 peptides has demonstrated potent activity against a range of pathogens, including Pseudomonas aeruginosa and Escherichia coli . Furthermore, studies indicate that these peptides can inhibit biofilm formation at sub-inhibitory concentrations, highlighting their potential in tackling persistent, biofilm-associated infections . Beyond its direct antimicrobial effects, this compound is a valuable tool for studying immunomodulation. Related esculentin peptides have been shown to amplify the respiratory burst and enhance the expression of pro-inflammatory cytokines (such as TNF-α and IL-1β) in immune cells, suggesting a role in modulating the host immune response . This multifunctionality makes this compound a compelling candidate for research aimed at understanding innate immunity and developing novel therapeutic strategies against multidrug-resistant bacteria and complex infections. This product is supplied for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications.

Properties

bioactivity

Gram+ & Gram-, Virus, HIV,

sequence

GLFPKFNKKKVKTGIFDIIKTVGKEAGMDVLRTGIDVIGCKIKGEC

Origin of Product

United States

Discovery, Isolation, and Primary Structural Elucidation of Esculentin 1arb

Source Organisms and Secretion Collection Methodologies

The skin of anuran amphibians (frogs and toads) is a well-known reservoir of a wide array of AMPs. nih.gov These peptides are synthesized and stored in specialized granular glands within the skin and are released onto the skin's surface. nih.govimrpress.com This secretion serves as a crucial part of the frog's innate immune system, providing a chemical shield against pathogens. imrpress.com

Esculentin-1ARb has been specifically isolated from the skin secretions of the Crawfish Frog, Rana areolata (now also referred to as Lithobates areolatus), and Rana tagoi. nih.govimrpress.comresearchgate.net Rana areolata is a species of frog native to North America, while Rana tagoi is found in Japan. amphibiaweb.org The isolation of the same or similar peptides from geographically distinct species highlights the conserved nature of these defense molecules within the Rana genus.

Methodologies for Peptide Isolation and Purification

Once the skin secretions are collected, the complex mixture must be separated to isolate individual peptides. This is a critical step to ensure that the subsequent structural and functional analyses are performed on a pure compound.

High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is a fundamental technique for the purification of peptides like this compound. scielo.brhplc.eu This method separates molecules based on their hydrophobicity.

In a typical RP-HPLC process for peptide separation:

The crude secretion extract is dissolved in a polar solvent (like water with a small amount of an ion-pairing agent such as trifluoroacetic acid) and injected into the HPLC system. scielo.brhplc.eu

The sample is passed through a column packed with a nonpolar stationary phase (e.g., C18 silica). hplc.eu

A gradient of increasing organic solvent (like acetonitrile) is applied. hplc.eu

Peptides elute from the column at different times based on their specific hydrophobicity, allowing for their separation and collection. hplc.eu

This high-resolution technique is essential for obtaining pure peptide fractions for further analysis. hplc.eu

Advanced Techniques in Structural Analysis

After purification, the primary structure of the peptide—its amino acid sequence—must be determined. This is achieved through a combination of advanced analytical methods.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry (MS) is a powerful tool for determining the precise molecular weight of a peptide. autobio.com.cnbiomerieux.com This technique is highly sensitive and provides crucial information about the mass and, by extension, the composition of the molecule. eurogentec.comnih.gov

The MALDI-TOF process involves:

Mixing the purified peptide sample with a matrix compound that strongly absorbs laser light. nih.gov

Irradiating the mixture with a laser pulse, which causes the peptide molecules to become ionized with minimal fragmentation. biomerieux.com

Accelerating the ions into a flight tube where they are separated based on their mass-to-charge ratio, as lighter ions travel faster than heavier ones. autobio.com.cnbiomerieux.com

Detecting the ions to generate a mass spectrum, which shows the molecular weight of the peptide with high accuracy. biomerieux.com

This data confirms the successful isolation of the target peptide and provides its exact molecular mass, a key piece of information for subsequent sequencing.

The definitive order of amino acids in the peptide chain is determined through sequencing techniques. Edman degradation is a classic and reliable method for sequencing peptides. wikipedia.org This procedure involves a stepwise removal and identification of amino acid residues from the N-terminus of the peptide. wikipedia.org

The process consists of three main steps:

Coupling: The N-terminal amino group of the peptide reacts with phenyl isothiocyanate (PITC) under alkaline conditions. wikipedia.org

Cleavage: Under acidic conditions, the labeled N-terminal amino acid is cleaved from the rest of the peptide chain. wikipedia.org

Conversion and Identification: The cleaved amino acid derivative is converted into a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified using chromatographic methods like HPLC. wikipedia.org

This cycle is repeated to determine the sequence of the entire peptide. wikipedia.org While the technique has limitations for very long peptides (over 50-60 residues), esculentins, which are typically around 46 amino acids long, are well within the range for successful analysis by this method. researchgate.netwikipedia.org

Spectroscopic Analysis for Secondary Structure Determination (e.g., CD Measurements, NMR analysis)

The secondary structure of peptides like this compound is commonly investigated using spectroscopic methods such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy. While specific studies on this compound are limited, extensive research on closely related esculentin (B142307) peptides, such as Esculentin-1a (B1576700) and its fragments, provides significant insight into its structural behavior. researchgate.netnih.govnih.gov

Nuclear Magnetic Resonance (NMR) Analysis: NMR spectroscopy provides high-resolution information about the three-dimensional structure of molecules. measurlabs.com Studies on esculentin fragments, like Esc(1-21), have confirmed the findings from CD spectroscopy. researchgate.netnih.govnih.gov Transferred Nuclear Overhauser Effect Spectroscopy (tr-NOESY) experiments revealed that while the peptide is unstructured in water, it folds into a well-defined amphipathic α-helix when bound to lipopolysaccharide (LPS) micelles, which mimic the outer membrane of Gram-negative bacteria. researchgate.netnih.gov This induced helical structure is crucial for its biological activity.

Secondary Structure of Esculentin Peptides in Different Environments
EnvironmentPredominant Secondary StructureSpectroscopic Method
Aqueous Solution (e.g., water, buffer)Random Coil / UnstructuredCD, NMR researchgate.netnih.gov
Membrane-Mimicking Environment (e.g., TFE, SDS/LPS micelles)α-HelixCD, NMR researchgate.netnih.govmdpi.com

Structural Features of the Esculentin-1 (B1576701) Family: Conserved Sequences and Disulfide Bridges ("Rana Box")

The Esculentin-1 family of peptides is defined by several conserved structural features. Members of this family, including this compound, are typically 46 amino acids in length and share a high degree of sequence homology, particularly in their C-terminal region. frontiersin.orgnih.govresearchgate.net

A hallmark of the esculentin-1 family, along with other peptide families from Ranidae frogs (e.g., brevinins, ranatuerins), is a C-terminal cyclic domain referred to as the "Rana Box". mdpi.comresearchgate.netportlandpress.comnih.gov This structure is formed by a disulfide bond between two cysteine residues. In this compound, these are located at positions 40 and 46. This intramolecular bridge creates a heptapeptide (B1575542) loop (Cys-Lys-Ile-Lys-Gly-Glu-Cys).

Biosynthetic Pathways and Gene Encoding of Esculentin 1arb

Genetic Basis of Amphibian AMP Production

The production of antimicrobial peptides in amphibians is a well-orchestrated process rooted in their genetic code. These peptides are not synthesized by non-ribosomal means but are directly encoded by genes.

Gene-encoded Nature of Frog Skin AMPs

Antimicrobial peptides found in frog skin, including those from the esculentin (B142307) family, are fundamentally gene-encoded. nih.gov Their synthesis follows the central dogma of molecular biology, where the genetic information stored in DNA is transcribed into messenger RNA (mRNA) and subsequently translated into a polypeptide chain. This genetic blueprint dictates the primary amino acid sequence of the peptide, which is crucial for its structure and function.

Studies on various frog species have revealed that the genes encoding these AMPs are stored in the frog's genomic DNA. nih.gov The expression of these genes can be stimulated by factors such as stress, injury, or the presence of microorganisms, leading to the production and secretion of the peptides onto the skin's surface as a chemical defense shield. nsf.gov In the case of a homolog, esculentin-1PN, from the dark-spotted frog, transcripts were found in various tissues, with the highest concentration in the skin. nih.gov

Precursor Processing and Post-Translational Modifications

The initial product of gene translation is not the mature, active Esculentin-1ARb, but rather a larger precursor protein known as a prepropeptide. This precursor undergoes a series of processing steps and modifications to yield the final functional molecule.

The typical structure of an amphibian AMP precursor consists of three distinct domains:

A N-terminal signal peptide: This sequence guides the precursor protein into the secretory pathway.

An acidic spacer peptide: This region is thought to play a role in the correct folding and processing of the precursor.

The C-terminal mature peptide: This is the sequence that will become the active antimicrobial peptide. nih.govcore.ac.uk

The transition from the inactive prepropeptide to the active this compound involves several key post-translational modifications:

Proteolytic Cleavage: Specific enzymes recognize and cleave the precursor at defined sites, typically after a dibasic amino acid pair (e.g., Lys-Arg), to release the mature peptide from the signal and spacer peptides. nih.gov

Disulfide Bridge Formation: this compound, like other members of the esculentin family, contains two cysteine residues near its C-terminus. These residues form an intramolecular disulfide bond, creating a cyclic heptapeptide (B1575542) ring structure often referred to as the "Rana box." nih.govvulcanchem.com This structural feature is critical for the peptide's stability and biological activity.

C-terminal Amidation: While not definitively documented for every esculentin, C-terminal amidation is a common post-translational modification in many amphibian AMPs. vulcanchem.com This modification, where the C-terminal carboxylic acid is converted to an amide, can enhance the peptide's activity and stability.

Comparative Biosynthesis Studies within the Esculentin Family

The biosynthesis of this compound is best understood in the context of the broader esculentin family. Comparative studies of esculentin peptides isolated from various frog species reveal both conserved and variable features in their biosynthetic pathways and precursor structures.

For instance, sequence alignments of different esculentin-1 (B1576701) peptides show a highly conserved C-terminal region, which includes the cysteine residues forming the "Rana box," highlighting its structural and functional importance. researchgate.net In contrast, the N-terminal region exhibits more amino acid substitutions, which can influence the peptide's spectrum of activity and potency. oup.com

Molecular cloning of cDNAs encoding esculentins from different species, such as Rana esculenta and Pelophylax nigromaculatus, has confirmed the precursor structure and the general processing pathway. nih.govnih.gov Phylogenetic analysis based on the amino acid sequences of these peptides provides insights into the evolutionary relationships between the host species. nih.govcore.ac.uk The study of these homologous peptides suggests that the biosynthetic machinery for esculentins is a shared and ancient feature among these frogs, with diversification occurring at the level of the mature peptide sequence to meet specific ecological challenges.

Mechanisms of Action of Esculentin 1arb and Its Derivatives

General Principles of Antimicrobial Peptide Action

The antimicrobial activity of peptides like Esculentin-1ARb is generally governed by fundamental principles that allow them to selectively target and neutralize microbial cells. These peptides are typically cationic and amphipathic, properties that are crucial for their interaction with the anionic surfaces of bacterial membranes. ucl.ac.uk

Membrane Disruption and Permeabilization

A primary mechanism for many AMPs is the physical disruption of the microbial cell membrane. frontiersin.org This process typically begins with an electrostatic attraction between the positively charged peptide and the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. mdpi.commdpi.com This initial binding is a key determinant of their selective toxicity towards microbes over host cells. frontiersin.org

Following this initial contact, the peptides interact with the lipid bilayer, leading to its permeabilization and disruption. ucl.ac.uk Several models have been proposed to describe this process:

The Barrel-Stave Model: In this model, the peptides insert into the membrane, orienting themselves perpendicular to the lipid bilayer to form a pore-like structure, similar to the staves of a barrel. mdpi.com

The Toroidal Pore Model: Here, the peptides also insert into the membrane, inducing the lipid monolayers to bend continuously from the outer to the inner leaflet, creating a water-filled pore lined by both peptides and lipid head groups. mdpi.com

The Carpet Model: In this scenario, the peptides accumulate on the surface of the membrane, forming a "carpet." Once a threshold concentration is reached, they disrupt the membrane in a detergent-like manner, leading to the formation of micelles and the eventual disintegration of the membrane. mdpi.comfrontiersin.org

These models are not mutually exclusive, and the precise mechanism can depend on factors such as the peptide's structure, its concentration, and the composition of the target membrane. ucl.ac.uk The ultimate consequence of this membrane disruption is the leakage of essential intracellular contents, dissipation of ion gradients, and cell death. acs.org

Interactions with Bacterial Cell Components

Before reaching the plasma membrane, AMPs must traverse the outer layers of the bacterial cell. In Gram-negative bacteria, the outer membrane, rich in LPS, presents the first major barrier and interaction point. acs.org The ability of many AMPs to bind to LPS is crucial for their passage across this membrane. bohrium.com

Beyond the outer membrane, some AMPs have been shown to interact with other specific components of the bacterial cell wall. For instance, the peptidoglycan precursor, Lipid II, has been identified as a target for some peptides, which can interfere with cell wall synthesis. bohrium.com Furthermore, complex sugars and proteins on the cell wall can act as docking sites, facilitating the local concentration of AMPs and enhancing their activity. bohrium.com

Specific Mechanistic Insights for this compound and Analogues

Research on this compound and its truncated analogues, such as Esculentin-1b(1-18), has provided more specific details about their mechanisms of action, largely reinforcing the importance of membrane interaction while also revealing more subtle effects on bacterial physiology.

Outer and Inner Membrane Permeation Dynamics (e.g., Esculentin-1b(1-18))

Studies on Esculentin-1b(1-18), a synthetic fragment of Esculentin-1b, have demonstrated its ability to rapidly kill bacteria like Escherichia coli. nih.govcapes.gov.br The lethal event is directly associated with the permeabilization of both the outer and inner bacterial membranes. nih.govcapes.gov.br This rapid action is a hallmark of membrane-active peptides, suggesting that membrane disruption is the primary killing mechanism. capes.gov.br

The dynamics of this permeation have been observed to be dose-dependent. For instance, derivatives like Esc(1-21) cause a more marked membrane perturbation at higher concentrations. nih.gov The ability of these peptides to disrupt membranes is often retained even at physiological salt concentrations, a crucial feature for potential therapeutic applications. nih.gov

**Table 1: Antimicrobial Activity of Esculentin-1 (B1576701) Derivatives against *E. coli***

Peptide Target Strain Minimal Inhibitory Concentration (MIC) Minimal Bactericidal Concentration (MBC) Reference
Esc(1-21) E. coli K12 2 µM 4 µM nih.gov
Esc(1-21) E. coli O157:H7 4 µM 8 µM nih.gov
Esc(1-18) E. coli K12 16 µM 32 µM nih.gov
Esc(1-18) E. coli O157:H7 32 µM 64 µM nih.gov

Intracellular Target Modulation and Inactivation

While membrane disruption is a clear and potent mechanism, some AMPs can translocate into the bacterial cytoplasm and interact with intracellular targets such as DNA, RNA, or essential proteins, thereby inhibiting vital cellular processes. frontiersin.orgfrontiersin.org

However, for Esculentin-1b(1-18), proteomic analyses have revealed that it has a limited capacity to alter the protein expression profile of E. coli, even at bactericidal concentrations. nih.govcapes.gov.brresearchgate.net This finding strongly suggests that the bacterial membrane is the principal target for its killing activity, rather than specific intracellular processes. nih.govcapes.gov.brresearchgate.net While some esculentin-derived peptides have been shown to enter eukaryotic cells to clear intracellular bacteria, their primary mode of action against the bacteria themselves appears to be centered on the membrane. frontiersin.org The even distribution of labeled Esc(1-18) along fungal hyphae, without accumulation in intracellular organelles, further supports a mechanism focused on the cell envelope rather than specific internal targets. nih.gov

Influence on Bacterial Stress Response Pathways

Even at sub-lethal concentrations, esculentin (B142307) derivatives can exert significant effects on bacterial physiology by modulating stress response pathways. Transcriptional analysis in E. coli O157:H7 has shown that Esc(1-21) and Esc(1-18) can induce the expression of several genes involved in stress responses and the regulation of biofilm formation. nih.gov

Specifically, these peptides have been shown to influence:

Flagellar Synthesis and Biofilm Formation: They induce the expression of the flhDC operon and the fliC gene, which are central to flagellar synthesis. Flagella play a critical role in the early stages of biofilm development. nih.gov The peptides also upregulate csrA and hha, genes whose products are involved in regulating the flhDC operon and, consequently, biofilm formation and dispersal. nih.gov

Stringent Response: The stringent response is a widespread bacterial stress response to nutritional limitation. nih.gov The modulation of genes like hha, which is linked to the stringent response, suggests that esculentin peptides can trigger this survival pathway. nih.gov

Nitric Oxide-Related Dispersal: The expression of the nirB gene, involved in nitrite (B80452) reduction, was induced by both Esc(1-18) and Esc(1-21). This suggests a potential increase in nitric oxide (NO), a known signaling molecule that can stimulate biofilm dispersal. nih.gov

Table 2: Gene Expression Changes in E. coli O157:H7 Induced by Esculentin-1 Derivatives

Gene Function Effect of Esc(1-21) & Esc(1-18) Reference
csrA Biofilm regulation, flhDC stabilization Upregulation nih.gov
hha Biofilm regulation, flhDC modulation Upregulation nih.gov
flhDC Master regulator of flagellar synthesis Upregulation nih.gov
fliC Flagellin protein Upregulation nih.gov
nirB Nitrite reductase, potential NO production Upregulation nih.gov

Compound Names

Reactive Oxygen Species (ROS) Production

The antimicrobial activity of certain peptides is linked to their ability to induce the production of reactive oxygen species (ROS) within bacterial cells. This surge in ROS can lead to oxidative stress, which damages vital cellular components like DNA and membranes, ultimately contributing to bacterial cell death. intensivecaremedjournal.com While some antimicrobial peptides exert their effects through this mechanism, studies on hydroxamic acid and its iron complexes have shown that at concentrations higher than the minimum inhibitory concentration (MIC), ROS production was not observed, suggesting that at these levels, the bacteria are killed directly before significant ROS can be produced. intensivecaremedjournal.com This indicates that the relationship between antimicrobial concentration and ROS production is a critical factor in determining the mechanism of action.

In the context of other antimicrobial peptides, such as Tilapia piscidin 4 (TP4), a marine-derived peptide, the induction of ROS is a key part of its anticancer activity against human synovial sarcoma cells. mdpi.com TP4 was found to increase ROS levels and downregulate antioxidant proteins, leading to mitochondrial hyperpolarization and subsequent elevation of mitochondrial ROS. mdpi.com This cascade of events, along with calcium overload, results in necrotic cell death. mdpi.com The essential role of ROS in this process was confirmed by the observation that an ROS scavenger could block TP4-induced cell death. mdpi.com

Osmotic Imbalance Induction

The integrity of the bacterial cell membrane is crucial for maintaining osmotic balance. Many antimicrobial peptides, including derivatives of Esculentin-1a (B1576700), function by perturbing this membrane. nih.gov Esculentin-1b(1-18), a derivative of Esculentin-1b, has been shown to rapidly kill Escherichia coli by permeating both the outer and inner bacterial membranes. nih.gov This disruption of membrane integrity leads to a loss of osmotic balance, a key event in its bactericidal action. The ability of these peptides to destabilize membranes at their minimal inhibitory concentrations highlights this as a primary mechanism of action, rather than an effect on intracellular processes. nih.gov

During their life cycle, bacteria are exposed to various environmental stresses, including osmotic stress. The ability of antimicrobial peptides to induce an osmotic imbalance represents a significant threat to bacterial survival.

Modulation of Bacterial Gene Expression Profiles

Esculentin-1 derivatives have been found to influence the expression of genes related to biofilm formation in E. coli O157:H7. Specifically, these peptides can induce the expression of the csrA and hha genes, which in turn affect the flhDC operon. mdpi.com The flhDC operon is a master regulator of flagellar synthesis, and its downregulation is associated with the stringent response, a bacterial stress response to nutritional limitations. mdpi.commdpi.com The upregulation of csrA and hha by Esculentin-1 derivatives suggests a complex regulatory role in biofilm formation and dispersal, potentially by manipulating the bacterial response to stress. mdpi.com The flhDC operon's expression is also influenced by various environmental cues and regulatory proteins, highlighting the intricate network that antimicrobial peptides can modulate. mdpi.commdpi.com

Transcriptional analysis has revealed that Esculentin-1 derivatives, such as Esc(1-18) and Esc(1-21), can induce the expression of the nirB gene in E. coli O157:H7. mdpi.com The nirB gene encodes a nitrite reductase, and its induction suggests a possible increase in nitric oxide (NO), which is known to stimulate biofilm dispersal or inhibit its formation. mdpi.comigem.wiki The nirB gene is part of the nir operon, which is regulated by the FNR protein and is induced under anaerobic conditions in the presence of nitrite. nih.govnih.gov The induction of nirB by these peptides points towards a mechanism of biofilm inhibition that involves the modulation of bacterial metabolic pathways related to stress responses. mdpi.com

Regulation of flhDC operon, csrA, and hha genes

Proteomic Analysis of Cellular Responses (e.g., E. coli proteome modification)

In contrast, other studies using proteomic approaches to analyze the effects of different stressors on E. coli have revealed significant alterations in the proteome. For example, ofloxacin (B1677185) treatment led to changes in 98 proteins involved in various cellular processes, including metabolism and biofilm formation. turkjps.org Similarly, co-culture of E. coli O157:H7 with lactic acid bacteria resulted in differential protein expression related to carbohydrate and amino acid metabolism, energy production, and cell division. frontiersin.org These studies highlight the utility of proteomics in uncovering the diverse mechanisms by which different antimicrobial agents affect bacterial physiology.

Biofilm Formation Inhibition and Dispersal Mechanisms

Esculentin-1 derivatives have demonstrated the ability to inhibit the formation of biofilms by pathogenic bacteria such as E. coli O157:H7 and Pseudomonas aeruginosa. nih.govmdpi.com At sub-inhibitory concentrations, these peptides can effectively reduce biofilm formation without significantly affecting the growth of planktonic bacteria. mdpi.com The process of biofilm formation involves several stages, including initial attachment, irreversible attachment, maturation, and dispersal, all of which can be potential targets for anti-biofilm agents. frontiersin.orgimmunology.org

Biological Activities of Esculentin 1arb in Preclinical Models

Broad-Spectrum Antimicrobial Activity

Esculentin-1a (B1576700) and its derivatives have shown a wide spectrum of antimicrobial activity, targeting various bacteria and fungi. researchgate.net The primary mechanism of action is often attributed to the disruption of microbial cell membranes. nih.govuniroma1.it

Efficacy Against Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa)

Derivatives of esculentin-1a have demonstrated potent activity against Gram-negative bacteria, a group of bacteria known for their resistance to conventional antibiotics due to their complex outer membrane. uniroma1.itfrontiersin.orgeoscu.commbios.org

Research has particularly highlighted the efficacy of an analogue, esculentin-1a(1-21)NH2, against Pseudomonas aeruginosa, an opportunistic pathogen frequently associated with hospital-acquired infections. eurekaselect.comresearchgate.net Studies have reported that this peptide can rapidly kill both planktonic (free-living) and biofilm forms of P. aeruginosa. nih.govrcsb.org The bactericidal action involves perturbation of the bacterial membrane. nih.gov

The minimal inhibitory concentration (MIC) is a key measure of a peptide's antimicrobial efficacy. For esculentin-1a derivatives, MIC values against various Gram-negative strains have been determined. For instance, Esc(1-21) has shown MIC values ranging from 4 to 8 µM for Escherichia coli O157:H7. nih.gov Another study on a derivative, Esc(1-21)-1c, demonstrated synergistic activity with conventional antibiotics like tetracycline (B611298) against P. aeruginosa. frontiersin.org

PeptideBacterial StrainMIC (µM)Reference
Esc(1-21)Escherichia coli O157:H74-8 nih.gov
Esculentin-1a(1-21)NH2Pseudomonas aeruginosa ATCC 278534 nih.gov
Esculentin-1a(1-21)NH2P. aeruginosa clinical isolates2-8 nih.gov

Activity Against Gram-Positive Bacteria

Esculentin-1a derivatives have also been reported to possess activity against Gram-positive bacteria, although some studies suggest it might be slightly weaker compared to their action on Gram-negative counterparts. frontiersin.orgfrontiersin.org The outer layer of Gram-positive bacteria is primarily composed of peptidoglycan, which can be a target for antimicrobial agents. eoscu.com

An analogue of Esc(1-21), [Aib1,10,18]-Esc(1–21), exhibited enhanced activity against Gram-positive bacteria, particularly those from the Staphylococcus genus, with MIC values of 2–4 µM compared to the 16–64 µM of the original Esc(1–21). uniroma1.it This suggests that modifications to the peptide structure can modulate its spectrum of activity.

PeptideBacterial StrainMIC (µM)Reference
[Aib1,10,18]-Esc(1–21)Staphylococcus genus2-4 uniroma1.it
Esc(1–21)Staphylococcus genus16-64 uniroma1.it

Antifungal and Anti-Yeast Properties

The broad-spectrum antimicrobial activity of esculentin-1 (B1576701) derivatives extends to fungi and yeasts. sigmaaldrich.com For example, the N-terminal fragment of esculentin-1b, Esc(1-18), has been shown to be effective against Candida albicans, a common cause of fungal infections. nih.gov This fragment demonstrated the ability to kill both the yeast and the more virulent hyphal forms of the fungus. nih.gov The mechanism of action is believed to involve perturbation of the fungal cell membrane. nih.gov

Another study highlighted that an Aib-containing analogue of Esc(1-21) retained its efficacy against Candida species. uniroma1.it

Antiviral Activity Investigations (e.g., HIV)

The potential antiviral properties of esculentin (B142307) peptides have also been explored. However, a study that tested 14 amphibian-derived antimicrobial peptides, including esculentin-1ARb, found that it was not effective in inhibiting HIV infection of T cells at non-toxic concentrations. nih.gov In contrast, other peptides in the same study, such as caerin 1.1, caerin 1.9, and maculatin 1.1, did show significant anti-HIV activity. nih.gov

Immunomodulatory Properties (Referenced for Esculentin-1a-derived peptides)

Beyond their direct antimicrobial effects, some esculentin-1a-derived peptides have been found to possess immunomodulatory properties. eurekaselect.comresearchgate.netfrontiersin.org These peptides can influence the host's immune response, a characteristic that has led to them being referred to as host defense peptides. frontiersin.org For instance, Esculentin 1a (1–21) has been shown to enhance the phosphorylation of STAT3 in human keratinocytes, which in turn stimulates the transcription of genes involved in wound healing. frontiersin.org This suggests a dual role for these peptides, not only in fighting infection but also in promoting tissue repair.

Cellular Migration and Wound Healing Promotion (Referenced for Esculentin-1a(1-21)NH2)

The derivative esculentin-1a(1-21)NH2 has been shown to promote the migration of human keratinocytes, a critical process in skin re-epithelialization during wound healing. plos.orgnih.gov Studies have indicated that this peptide can stimulate the migration of immortalized human keratinocytes (HaCaT cells) across a range of concentrations. plos.orgnih.govsemanticscholar.org This effect is believed to involve the activation of the epidermal growth factor receptor (EGFR) and the STAT3 protein. plos.orgnih.gov

Furthermore, in a mouse model, esculentin-1a(1-21)NH2 was found to accelerate wound closure by promoting angiogenesis, the formation of new blood vessels. nih.gov This was associated with increased collagen deposition and elevated levels of markers for cell proliferation and endothelial cells. nih.gov The pro-angiogenic effect appears to be mediated through the PI3K/AKT signaling pathway. nih.gov

Structure Activity Relationships Sar and Peptide Engineering

Correlating Amino acid Sequence with Biological Efficacy

The biological activity of Esculentin-1ARb and its derivatives is intrinsically linked to their primary amino acid sequence. Key physicochemical properties, such as cationic charge and hydrophobicity, along with the propensity to adopt specific secondary structures, are crucial determinants of their efficacy.

Role of Cationic Charge and Hydrophobicity

A fundamental characteristic of many antimicrobial peptides (AMPs), including the Esculentin (B142307) family, is a net positive charge at physiological pH, which facilitates their initial interaction with the negatively charged components of microbial membranes. applyindex.comimrpress.com The presence of basic amino acid residues, such as lysine (B10760008), contributes to this positive charge, enhancing the peptide's binding to bacterial surfaces. applyindex.com For instance, the six net positive charges of some Esculentin-1a (B1576700) derivatives are thought to facilitate this binding to the negatively charged bacterial membrane. applyindex.com

Hydrophobicity, the presence of nonpolar amino acid residues, is another critical factor. imrpress.com A balanced hydrophobicity is essential for the peptide to insert into and disrupt the lipid bilayer of the microbial membrane. applyindex.com However, an increase in hydrophobicity can also lead to increased toxicity towards mammalian cells. applyindex.com Therefore, the interplay between cationic charge and hydrophobicity is a key determinant of both the antimicrobial potency and the selectivity of these peptides. applyindex.comubc.ca Studies on various AMPs have shown that a strategic balance between these two properties can optimize antimicrobial activity while minimizing harm to host cells. applyindex.com

Impact of Alpha-Helical and Beta-Sheet Conformations

The ability of this compound and its analogues to adopt specific secondary structures, particularly α-helices and β-sheets, upon interacting with microbial membranes is crucial for their mechanism of action. imrpress.comnih.gov In aqueous solutions, these peptides often exist in a random coil state. researchgate.net However, in the presence of a membrane-mimicking environment, they fold into amphipathic structures, where the charged and hydrophobic residues are segregated on opposite faces of the molecule. researchgate.netnih.gov

The α-helical conformation is a common structural motif for many AMPs. nih.govrlacollege.edu.in For example, Esculentin-1a(1-21)NH2 adopts an amphipathic α-helical structure in the presence of lipopolysaccharide (LPS) micelles, with its basic lysine residues forming a hydrophilic cluster. researchgate.netnih.gov This amphipathic nature is believed to be essential for membrane disruption. applyindex.com The importance of the α-helix is highlighted by the observation that a reduction in helicity often correlates with a decrease in biological activity. researchgate.net

While the α-helix is a predominant structure, β-sheet conformations can also play a significant role in the antimicrobial activity of peptides. nih.gov Some engineered peptides are designed to form amphipathic β-sheet structures, which have been shown to be effective in targeting bacterial cells, sometimes with greater selectivity than their α-helical counterparts. nih.gov The specific conformation adopted by an this compound derivative can be influenced by its amino acid sequence and the surrounding environment, ultimately impacting its biological efficacy. uniroma1.itlibretexts.org

Rational Design of this compound Analogues and Derivatives

Building on the understanding of structure-activity relationships, researchers employ rational design strategies to create novel this compound analogues with improved therapeutic potential. These strategies include truncating the peptide to its minimal active sequence and substituting specific amino acids to enhance stability, activity, and selectivity.

Truncation Studies (e.g., Esculentin-1b(1-18), Esculentin-1a(1-21)NH2)

Truncation studies involve systematically shortening the peptide chain to identify the smallest fragment that retains biological activity. This approach is valuable for reducing the cost of synthesis and potentially improving pharmacokinetic properties.

Esculentin-1a(1-21)NH2 , a 21-residue derivative of Esculentin-1a, has shown potent activity against the gram-negative bacterium Pseudomonas aeruginosa. nih.govplos.org It is also active against some gram-positive bacteria and exhibits immunomodulatory properties. nih.gov The minimum length for an α-helical peptide to span a phospholipid bilayer is approximately 20 amino acids, which may explain the potent activity of this longer analogue. nih.gov This peptide has also been shown to promote the migration of human keratinocytes, suggesting potential applications in wound healing. plos.org

Peptide FragmentParent PeptideLengthKey Findings
Esculentin-1b(1-18) Esculentin-1b18 amino acidsRapidly kills E. coli by permeabilizing membranes. nih.gov
Esculentin-1a(1-21)NH2 Esculentin-1a21 amino acidsPotent against P. aeruginosa and promotes keratinocyte migration. nih.govplos.org

Amino Acid Substitution Strategies (e.g., D-amino acids, α-aminoisobutyric acid)

The substitution of natural L-amino acids with non-proteinogenic amino acids is a powerful strategy to enhance the properties of peptides. This can lead to increased stability against proteases, altered conformational preferences, and improved biological activity.

The incorporation of D-amino acids at specific positions in the peptide sequence can protect it from enzymatic degradation by host proteases, which typically recognize only L-amino acids. uniroma1.it For example, a diastereomer of Esculentin-1a(1-21)NH2 containing two D-amino acids was found to be more stable in serum and more effective against Pseudomonas aeruginosa biofilms. nih.gov However, this modification can also alter the peptide's conformation. The presence of D-amino acids in Esc(1-21)-1c, for instance, destabilized the α-helix in the C-terminal region, which correlated with a decrease in in vitro insulinotropic activity. researchgate.net

α-Aminoisobutyric acid (Aib) is another non-coded amino acid used in peptide engineering. nih.govrsc.org Its inclusion can promote the formation of stable α-helical structures. nih.gov An analogue of Esculentin-1a(1-21)NH2 with three Aib residues was designed to increase its α-helicity and, consequently, its potency against gram-positive bacteria. nih.gov This modification proved successful, making the peptide more active against several gram-positive strains without compromising its activity against gram-negative bacteria. nih.gov

Substitution StrategyAmino Acid TypeEffect on Peptide
D-amino acid incorporation Non-proteinogenicIncreased stability against proteases, altered conformation. uniroma1.itnih.gov
α-Aminoisobutyric acid (Aib) substitution Non-proteinogenicPromotes and stabilizes α-helical structures. nih.gov

Structure-Activity Correlation Studies Utilizing Spectroscopic Techniques

Spectroscopic techniques are indispensable tools for elucidating the three-dimensional structure of peptides and understanding how their conformation relates to their biological function. Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly valuable in this regard.

Circular Dichroism (CD) spectroscopy is used to analyze the secondary structure of peptides in different environments. uniroma1.it For instance, CD studies have confirmed that the incorporation of D-amino acids into Esculentin-1a(1-21)NH2 reduces its α-helical content, which is consistent with its lower cytotoxicity. nih.govrcsb.org Similarly, CD analysis has shown that the introduction of Aib residues promotes the α-helix conformation in Esculentin-1a(1-21)NH2. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed, atomic-level information about the three-dimensional structure of peptides in solution and when bound to membrane mimetics like micelles or lipopolysaccharides (LPS). researchgate.netnih.gov Transferred Nuclear Overhauser Effect Spectroscopy (tr-NOESY) experiments have been used to study the conformation of Esculentin-1a(1-21)NH2 and its diastereomers when bound to P. aeruginosa LPS. researchgate.netnih.gov These studies revealed that while both peptides are unstructured in water, Esculentin-1a(1-21)NH2 adopts a well-defined amphipathic α-helix in the presence of LPS, whereas its diastereomer with D-amino acids has a more flexible C-terminus. researchgate.netnih.gov Isothermal titration calorimetry (ITC) and Saturation Transfer Difference (STD) NMR have further provided insights into the binding affinity and specific amino acid residues involved in the interaction with LPS. researchgate.netnih.gov

Strategies for Enhancing Biological Features of this compound

This compound is an antimicrobial peptide (AMP) isolated from the skin secretions of the frog Lithobates areolatus. uniroma1.it Its primary structure consists of the amino acid sequence: GLFPKFNKKKVKTGIFDIIKTVGKEAGMDVLRTGIDVIGCKIKGEC. uniroma1.it While extensive research has been conducted on other members of the esculentin family, particularly Esculentin-1a and its derivatives, specific studies detailing the peptide engineering of this compound to enhance its biological features are not extensively documented in publicly available research. However, based on the general principles of antimicrobial peptide engineering and the known properties of the broader esculentin family, we can infer the potential strategies that could be employed.

Optimization of Antimicrobial Potency

The antimicrobial activity of peptides like this compound is influenced by factors such as their net charge, hydrophobicity, and secondary structure. General strategies to enhance the antimicrobial potency of AMPs often involve modifications to these physicochemical properties. Research on related esculentin peptides, such as Esculentin-1a(1-21)NH2, has shown that substitutions with non-coded amino acids or D-amino acids can lead to optimized antimicrobial features. uniroma1.itnih.gov For instance, the introduction of D-amino acids into Esculentin-1a(1-21)NH2 resulted in a diastereomer with altered structural and biological properties. rcsb.org

While specific research on the modification of this compound is limited, it is known to possess antibacterial activity against both Gram-positive and Gram-negative bacteria. frontiersin.org Any strategy to enhance its potency would likely involve targeted amino acid substitutions to increase its cationicity and optimize its amphipathic structure, thereby improving its interaction with and disruption of bacterial membranes.

Table 1: Known Biological Activities of this compound

Activity Type Result Source
Antibacterial Active frontiersin.org
Anti-Gram+ Active frontiersin.org
Anti-Gram- Active frontiersin.org
Hemolytic Activity (HC50) 120 µM
Antiviral (HIV) Not effective at non-toxic concentrations nih.gov

Modulation of Biofilm Inhibition Capacity

The ability of antimicrobial peptides to inhibit and eradicate biofilms is a critical area of research, given the high tolerance of biofilm-embedded bacteria to conventional antibiotics. Studies on derivatives of Esculentin-1a have demonstrated significant anti-biofilm activity. For example, the diastereomer Esc(1-21)-1c, containing two D-amino acids, was found to be more effective against the biofilm of Pseudomonas aeruginosa than its all-L-amino acid counterpart. rcsb.org This enhanced activity was linked to increased stability of the peptide.

Amino Acid Substitutions: Introducing residues that enhance the peptide's ability to penetrate the biofilm matrix.

Truncation: Creating shorter analogs of this compound that may have improved diffusion within the biofilm.

Conjugation: Attaching the peptide to nanoparticles or other molecules to enhance its delivery and concentration at the site of the biofilm.

Research on the broader esculentin family suggests that these peptides can inhibit biofilm formation at sub-inhibitory concentrations by affecting bacterial motility and the expression of virulence genes. uniroma1.it It is plausible that this compound possesses similar mechanisms of action, which could be further enhanced through targeted peptide engineering.

Synthetic Methodologies and Chemical Modifications

Solid-Phase Peptide Synthesis (SPPS) of Esculentin-1ARb and its Fragments

Solid-Phase Peptide Synthesis is a cornerstone technique for creating peptides by assembling amino acids in a stepwise fashion on an insoluble polymeric support, or resin. bachem.com This method involves anchoring the C-terminal amino acid to the resin and then sequentially adding protected amino acids to build the peptide chain from the C-terminus to the N-terminus. buchiglas.ch The primary advantage of SPPS is the simplification of the purification process, as excess reagents and soluble by-products can be easily washed away by filtration after each step. proteogenix.sciencebachem.com This process is highly efficient and can be automated, making it suitable for producing peptides up to 150 amino acids in length. proteogenix.sciencebeilstein-journals.org

The most widely utilized approach for the SPPS of peptides like this compound is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy. beilstein-journals.orgscielo.org.mx This methodology employs an orthogonal protection scheme where the Nα-amino group of the incoming amino acid is protected by the base-labile Fmoc group, while the side chains of reactive amino acids are protected by acid-labile groups. scielo.org.mx

The synthesis cycle consists of two main steps:

Deprotection: The Fmoc group is removed from the N-terminus of the growing peptide chain using a mild base, typically a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). americanpeptidesociety.orguci.edu

Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed amine, forming a new peptide bond. scielo.org.mx

This cycle of deprotection and coupling is repeated until the desired peptide sequence is fully assembled. bachem.com The mild conditions of the Fmoc strategy minimize side reactions, making it suitable for the synthesis of long and complex peptides. americanpeptidesociety.org

The choice of resin and linker is critical in SPPS as it determines the conditions for the final cleavage of the peptide from the solid support and dictates the C-terminal functionality (acid or amide). biotage.combiosynth.com For the synthesis of esculentin-1 (B1576701) fragments, a 1,4-butanediol (B3395766) dimethacrylate cross-linked polystyrene (PS-BDODMA) support has been successfully used. nih.gov In such cases, an aminomethyl resin can be functionalized with a linker, such as the HMPB (4-hydroxymethylphenoxybutyric acid) linker, to which the first amino acid is attached. nih.gov

Depending on the desired C-terminal group of the final peptide, different resins are employed:

Wang Resin: Commonly used to produce peptides with a C-terminal carboxylic acid. biotage.compeptide.com

Rink Amide Resin: Employed for the synthesis of peptide amides, a common modification in naturally occurring antimicrobial peptides like esculentins to enhance stability and maintain a positive charge. scielo.org.mxnih.govuniroma1.it

The bond between the linker and the peptide must remain stable throughout the synthesis cycles and then be cleavable at the end without degrading the peptide. mdpi.com

Fmoc Strategy Applications

Purification and Characterization of Synthetic Peptides

Following the completion of the synthesis, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. This is typically achieved by treating the peptide-resin with a strong acid cocktail, most commonly containing Trifluoroacetic Acid (TFA). proteogenix.sciencenih.gov

The resulting crude peptide product contains the target peptide along with various impurities from incomplete reactions or side reactions. lcms.cz Therefore, a robust purification step is essential.

Purification: The standard and most effective method for purifying synthetic peptides is reversed-phase high-performance liquid chromatography (RP-HPLC). nih.govlcms.cz This technique separates the peptide from impurities based on hydrophobicity.

Characterization: After purification, the identity and purity of the peptide are confirmed using several analytical techniques. Mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF MS), is used to verify the molecular weight of the synthesized peptide. nih.govplos.org Amino acid analysis can also be performed to confirm the amino acid composition. nih.govnih.gov Furthermore, techniques like circular dichroism can be employed to study the secondary structure of the purified peptide. nih.gov

Technique Purpose in Peptide Synthesis Workflow
RP-HPLC Purification of the crude peptide from synthesis-related impurities. nih.govlcms.cz
MALDI-TOF MS Confirmation of the correct molecular weight of the final peptide product. nih.gov
Amino Acid Analysis Verification of the amino acid composition of the synthetic peptide. nih.govnih.gov
Circular Dichroism Determination of the peptide's secondary structure (e.g., α-helical content). nih.gov

Approaches for Chemical Conjugation

To overcome limitations such as poor biostability, peptides can be chemically conjugated to other molecules or systems. nih.gov This modification can enhance stability, improve delivery to a target site, and increase local concentration. nih.gov

A promising strategy to optimize the properties of antimicrobial peptides is their conjugation to nanoparticles, particularly gold nanoparticles (AuNPs). nih.gov This approach can protect the peptide from enzymatic degradation and improve its delivery. nih.gov For instance, a derivative of esculentin-1a (B1576700), Esc(1-21), was covalently conjugated to AuNPs. nih.gov This conjugation was shown to increase the peptide's activity against Pseudomonas aeruginosa by approximately 15-fold and significantly improve its resistance to proteolysis without inducing toxicity in human cells. nih.gov

The conjugation process can be achieved through several methods:

Covalent Coupling: Often performed using crosslinking agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS). formulationbio.com

Linker-Mediated Conjugation: A linker molecule, such as a poly(ethylene glycol) (PEG) linker, can be used to attach the peptide to the nanoparticle surface. nih.gov This method was successfully used for Esc(1-21) and AuNPs. nih.gov

Electrostatic Adsorption: Peptides can be adsorbed onto the nanoparticle surface via electrostatic interactions, a rapid method that avoids chemical reactions. formulationbio.com

Recombinant Expression Systems for Peptide Production

As an alternative to chemical synthesis, recombinant DNA technology offers a scalable and often more cost-effective method for producing peptides and proteins. abyntek.comnih.gov This involves introducing the gene encoding the peptide into a host organism, which then produces the peptide. thermofisher.com

Escherichia coli (E. coli) is one of the most widely used expression systems due to its rapid growth, ease of genetic manipulation, and potential for high expression levels. abyntek.comfuturefields.io However, a significant limitation of bacterial systems is their inability to perform many of the post-translational modifications (PTMs) found in eukaryotic proteins, although some esculentin (B142307) peptides have been expressed this way. uniroma1.itabyntek.com

For peptides that require more complex PTMs similar to those in mammalian cells, eukaryotic systems such as insect cells or yeast are often employed. thermofisher.comfuturefields.io Insect cell expression systems, for example, can perform modifications like phosphorylation and glycosylation and can be scaled up for large-scale production, though the process can be more time-consuming than with prokaryotic systems. thermofisher.com

Expression System Key Advantages Key Limitations
E. coli Fast growth, cost-effective, high yield, well-established genetics. abyntek.comLacks complex post-translational modification machinery. abyntek.comthermofisher.com
Insect Cells Capable of complex PTMs, scalable. thermofisher.comMore time-consuming and challenging culture conditions than E. coli. thermofisher.com
Yeast Rapid growth, easy genetic manipulation, capable of PTMs. futurefields.ioGlycosylation patterns differ from mammalian cells. futurefields.io

Advanced Research Methodologies for Esculentin 1arb Studies

Microbiological Assays

Microbiological assays are fundamental to characterizing the antimicrobial properties of Esculentin-1ARb. These methods quantify the peptide's effectiveness against various bacterial strains and provide insights into its bactericidal or bacteriostatic nature.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determinations

The Minimum Inhibitory Concentration (MIC) is a cornerstone metric in antimicrobial research, defining the lowest concentration of an agent—in this case, this compound—that prevents the visible in-vitro growth of a specific microorganism. microbeonline.com This is often determined using broth dilution or agar (B569324) dilution methods, where a standardized bacterial inoculum is exposed to serial dilutions of the peptide. microbeonline.comacademicjournals.org The absence of turbidity or growth after a defined incubation period indicates the MIC. microbeonline.comresearchgate.net

Following the determination of the MIC, the Minimum Bactericidal Concentration (MBC) can be ascertained. The MBC is the lowest concentration of the antimicrobial peptide that results in a 99.9% reduction in the initial bacterial inoculum, effectively killing the bacteria. bmglabtech.com This is typically determined by subculturing the clear wells or tubes from the MIC assay onto an antibiotic-free solid medium. bmglabtech.com The lowest concentration that prevents bacterial growth on this new medium is recorded as the MBC. researchgate.netbmglabtech.com The relationship between the MIC and MBC is crucial; a small difference between the two values often suggests a bactericidal mode of action, whereas a large difference may indicate a bacteriostatic effect. microbeonline.com

Table 1: Representative MIC and MBC Values for this compound Against Various Bacterial Strains

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Pseudomonas aeruginosa24
Escherichia coli48
Staphylococcus aureus816
Klebsiella pneumoniae48

Note: The values presented in this table are illustrative and can vary depending on the specific bacterial strain and experimental conditions.

Bacterial Killing Kinetics

To understand the rate at which this compound kills bacteria, researchers perform bacterial killing kinetics assays, also known as time-kill assays. frontiersin.org In these experiments, a standardized population of bacteria in the logarithmic growth phase is exposed to the peptide at concentrations typically at or above the MIC. frontiersin.org At various time points, aliquots of the culture are removed, serially diluted, and plated to determine the number of viable colony-forming units (CFU). frontiersin.org

This method provides a dynamic view of the peptide's antimicrobial activity, revealing how quickly it can eradicate a bacterial population. frontiersin.org The results are often plotted as the log of CFU/mL versus time, allowing for a direct comparison of the killing efficiency of this compound against different bacterial strains or in comparison to conventional antibiotics. frontiersin.org Rapid killing kinetics are a desirable characteristic for antimicrobial peptides, as this can reduce the likelihood of resistance development.

Cellular and Molecular Biology Techniques

To delve deeper into the molecular mechanisms underlying the antimicrobial action of this compound, a suite of advanced cellular and molecular biology techniques is employed. These methods allow for the visualization of peptide-bacteria interactions and the analysis of changes in bacterial gene and protein expression.

Confocal Microscopy for Membrane Interaction Analysis

Confocal microscopy is a powerful imaging technique used to visualize the interaction of this compound with bacterial membranes in high resolution. nih.govresearchgate.net By fluorescently labeling the peptide, researchers can track its localization and observe its effects on membrane integrity. mdpi.com This technique is particularly useful for determining whether the peptide's primary mode of action involves membrane disruption. mdpi.com

To study these interactions, scientists often utilize model membrane systems such as giant unilamellar vesicles (GUVs), which mimic the lipid composition of bacterial membranes. mdpi.comnih.gov Confocal microscopy can reveal whether the peptide binds to the membrane surface, inserts into the lipid bilayer, or forms pores, leading to the leakage of cellular contents. mdpi.comnih.gov These detailed visual analyses provide critical evidence for the membrane-permeabilizing capabilities of this compound. uniroma1.it

Gene Expression Analysis (e.g., RT-qPCR)

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is a highly sensitive technique used to analyze changes in bacterial gene expression in response to treatment with this compound. ubiquitypress.comnih.gov This method allows researchers to quantify the messenger RNA (mRNA) levels of specific genes, providing insights into the cellular pathways affected by the peptide. researchgate.net

The process involves extracting total RNA from bacteria exposed to sublethal concentrations of this compound, followed by the reverse transcription of mRNA into complementary DNA (cDNA). ubiquitypress.com The cDNA is then used as a template for qPCR, which measures the amplification of target genes in real-time. nih.gov By comparing the gene expression profiles of treated and untreated bacteria, researchers can identify genes that are upregulated or downregulated in response to the peptide. This information can reveal the bacterial stress responses and potential intracellular targets of this compound. The selection of appropriate reference genes is crucial for the accurate normalization of RT-qPCR data. nih.govresearchgate.net

Proteomic Profiling

Proteomic profiling offers a global view of the changes in the bacterial proteome—the entire set of proteins expressed by an organism—following exposure to this compound. capes.gov.brbiorxiv.org This powerful approach can identify proteins whose expression levels are altered, providing clues about the peptide's mechanism of action and the bacterial response to it. capes.gov.brplos.org

Biophysical Characterization

The biophysical characterization of peptides like this compound is fundamental to understanding how their structure dictates their biological activity. nih.govvimta.com Techniques in this domain provide critical insights into the peptide's conformation, stability, and interactions with its environment. vimta.com

Circular Dichroism (CD) Spectroscopy for Secondary Structure

Circular Dichroism (CD) spectroscopy is a non-destructive spectroscopic technique widely used to investigate the secondary structure of peptides and proteins in solution. wikipedia.orgharvard.edursc.org The method is based on the differential absorption of left- and right-circularly polarized light by chiral molecules, such as the peptide bonds in a protein's backbone. wikipedia.orgnih.gov The resulting CD spectrum, particularly in the far-UV region (185-250 nm), provides a distinct signature for different types of secondary structures. harvard.edu

In the context of this compound, CD spectroscopy would be employed to determine its conformational state in various environments. For instance, analyzing the peptide in an aqueous buffer versus a membrane-mimicking environment (like liposomes or micelles) can reveal crucial structural changes that may occur upon interaction with a bacterial cell membrane. While specific CD spectral data for this compound is not detailed in publicly available literature, the methodology allows for the quantification of its secondary structural elements. For example, studies on related esculentin (B142307) peptides have used CD to demonstrate a transition from a random coil structure in aqueous solution to a predominantly α-helical conformation in the presence of membrane mimetics. uniroma1.it

Table 1: Typical CD Spectral Signatures for Peptide Secondary Structures

Secondary Structure Wavelength of Strong Negative Band(s) (nm) Wavelength of Strong Positive Band(s) (nm)
α-Helix ~222 and ~208 ~192
β-Sheet ~218 ~195

| Random Coil | ~195 | N/A (Weak positive band >210 nm) |

This table presents generalized data illustrating the principles of CD spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides high-resolution, three-dimensional structural information of molecules in solution. nih.gov For peptides like this compound, NMR can determine the precise arrangement of atoms, identify which residues are involved in structural motifs, and characterize molecular dynamics. This is achieved by exploiting the magnetic properties of atomic nuclei.

While detailed NMR structural studies specifically for this compound are not presently available in published research, the methodology's application to closely related peptides, such as Esculentin-1a(1-21)NH2, underscores its importance. nih.govresearchgate.net Such studies have successfully elucidated the 3D structure of these peptides when bound to lipopolysaccharide (LPS) micelles, which mimic the outer membrane of Gram-negative bacteria. nih.gov These analyses revealed that while the peptide may be unstructured (random coil) in water, it adopts a defined amphipathic helical structure upon binding to the bacterial membrane model. nih.govresearchgate.net This structural transition is critical for its antimicrobial mechanism. For this compound, NMR would similarly be used to map its structure and interactions, providing an atomic-level blueprint of its function.

In Vivo Efficacy Models (Non-human animal models, e.g., mouse models for keratitis)

To translate biophysical findings into therapeutic potential, in vivo efficacy models are essential. For antimicrobial peptides with potential applications in ophthalmology, the mouse model of bacterial keratitis is a standard and informative tool. nih.govarvojournals.org Keratitis, an infection of the cornea, can be induced in mice by pathogens such as Pseudomonas aeruginosa, a common cause of contact lens-related infections. nih.govnih.gov

In a typical experimental setup to test the efficacy of this compound, the corneas of mice would be superficially scratched and then inoculated with a suspension of pathogenic bacteria. arvojournals.org Following infection, the animals would be treated with topical applications of the peptide solution. The effectiveness of the treatment is then assessed using several quantitative metrics.

Table 2: Parameters for Assessing Efficacy in a Murine Keratitis Model

Parameter Description Method of Measurement
Clinical Score A graded assessment of disease severity based on corneal opacity, edema, and inflammation. nih.gov Slit-lamp examination and scoring on a standardized scale (e.g., 0-4). arvojournals.org
Bacterial Load The number of viable bacteria remaining in the corneal tissue. nih.gov Homogenization of the cornea and plating of serial dilutions to count colony-forming units (CFU). nih.govarvojournals.org

| Inflammatory Cell Infiltration | Quantification of immune cells (e.g., neutrophils) recruited to the site of infection. nih.gov | Histological analysis or myeloperoxidase (MPO) assays on corneal tissue. |

Studies on the related peptide Esculentin-1a(1-21)NH2 have demonstrated the utility of this model. In these studies, topical administration resulted in a significant reduction in the clinical score of infection and a substantial decrease in the corneal bacterial load compared to control animals. nih.govnih.gov Similar experiments with this compound would be crucial to determine its therapeutic potential in a physiological context.

Future Directions in Esculentin 1arb Research

Elucidation of Novel Molecular Targets

A primary avenue for future research is the identification of additional molecular targets for Esculentin-1ARb beyond its known interactions with bacterial membranes. While its membrane-disrupting capabilities are a key component of its antimicrobial action, evidence suggests that other mechanisms may also be at play. uniroma1.it Investigating these alternative targets is crucial for a comprehensive understanding of its biological activity.

Future studies will likely employ a combination of advanced techniques to uncover these novel interactions. Methods such as affinity chromatography, yeast two-hybrid screening, and computational molecular docking simulations can be utilized to identify proteins and other cellular components that bind to this compound. nih.govresearchgate.net For instance, research on other antimicrobial peptides (AMPs) has revealed intracellular targets like DNA and ribosomes, suggesting that this compound could have similar intracellular functions. uniroma1.it Pinpointing these targets could explain its broad-spectrum activity and potentially reveal new therapeutic applications.

Exploration of Additional Biological Activities

The known antimicrobial properties of this compound may only be the tip of the iceberg. Future research will focus on exploring a wider array of biological activities. Given the diverse functions of other amphibian-derived peptides, it is plausible that this compound possesses other valuable bioactivities. researchgate.net

Systematic screening of this compound against various biological models will be essential. This could include assays for antiviral, antifungal, antiparasitic, and even anticancer activities. researchgate.netnih.gov For example, some AMPs have demonstrated the ability to modulate the immune system or exhibit direct cytotoxicity against tumor cells. researchgate.net Investigating these potential activities could significantly broaden the scope of this compound's applicability in biomedical research.

Development of Engineered Peptides with Optimized Profiles

Bioengineering offers a powerful tool to enhance the therapeutic properties of this compound while minimizing potential drawbacks. The development of engineered peptides with optimized profiles is a key future direction. mdpi.com This involves making specific modifications to the amino acid sequence of the native peptide to improve its stability, potency, and target specificity. nih.govfrontiersin.org

Computational modeling and synthetic biology will play a central role in this process. nih.gov Researchers can use in silico methods to predict how specific amino acid substitutions will affect the peptide's structure and function. nih.gov For example, strategic replacement of certain amino acids could increase the peptide's net positive charge or hydrophobicity, potentially enhancing its antimicrobial efficacy. researchgate.net Furthermore, techniques like PEGylation or the incorporation of non-natural amino acids can be explored to increase the peptide's resistance to proteolytic degradation, thereby prolonging its half-life in biological systems. nih.gov

Investigation of Synergistic Effects with Other Research Compounds

Combining this compound with other therapeutic agents could lead to synergistic effects, where the combined efficacy is greater than the sum of the individual components. nih.gov Investigating these potential synergies is a promising area of future research that could enhance its antimicrobial power and combat drug resistance. frontiersin.orgfrontiersin.org

Checkerboard assays are a standard method to systematically test the interaction between this compound and a panel of conventional antibiotics or other AMPs. nih.gov The goal is to identify combinations that exhibit a fractional inhibitory concentration (FIC) index indicative of synergy. nih.gov The rationale behind this approach is that this compound's membrane-permeabilizing action could facilitate the entry of other drugs into the bacterial cell, thereby increasing their effectiveness. frontiersin.org Successful identification of synergistic combinations could lead to more potent and resistance-breaking therapeutic strategies. nih.govfrontiersin.org

Advanced Delivery Systems for Targeted Research Applications

To maximize the therapeutic potential of this compound and its engineered variants, the development of advanced delivery systems is paramount. nih.govresearchgate.net These systems are designed to protect the peptide from degradation, improve its bioavailability, and deliver it specifically to the site of infection or disease. mdpi.commigrationletters.com

Q & A

Q. Table 1: Key Parameters for this compound Purification

StepTechniqueCritical ParametersYield (%)
ExtractionAcetonitrile/water (70:30)pH 2.5, 4°C60–70
PurificationRP-HPLC (C18 column)0.1% TFA gradient, 1 mL/min20–30

How is the structural integrity of this compound confirmed post-synthesis or isolation?

Basic Research Question
Use multi-modal validation:

  • Primary structure : ESI-MS for molecular mass (±1 Da accuracy) and Edman degradation for sequence verification .
  • Secondary structure : Circular dichroism (CD) in membrane-mimetic environments (e.g., SDS micelles) to assess α-helical content .
  • Reference standards : Compare with synthetic analogs for batch consistency .

What experimental strategies resolve discrepancies between in vitro and in vivo efficacy data for this compound?

Advanced Research Question
Address inconsistencies via:

  • Model optimization : Use ex vivo infection models (e.g., human skin explants) to bridge in vitro (MIC assays) and in vivo (murine sepsis) results .
  • Pharmacokinetic profiling : Measure peptide stability (serum half-life) and tissue penetration using radiolabeled analogs .
  • Meta-analysis : Compare datasets across studies to identify confounding variables (e.g., bacterial load variability) .

How to design studies investigating synergistic effects of this compound with conventional antibiotics?

Advanced Research Question

  • Combinatorial assays : Use checkerboard microdilution to calculate fractional inhibitory concentration indices (FICI ≤0.5 indicates synergy) .
  • Mechanistic studies : Employ fluorescence microscopy to visualize membrane disruption synergy (e.g., with β-lactams) .
  • Statistical rigor : Power analysis to determine sample size; report confidence intervals for synergistic ratios .

What in vitro models are appropriate for initial screening of this compound’s antimicrobial activity?

Basic Research Question
Prioritize clinically relevant strains:

  • Gram-negative : Pseudomonas aeruginosa (biofilm models).
  • Gram-positive : Staphylococcus aureus (methicillin-resistant strains).
  • Standardized protocols : CLSI guidelines for MIC/MBC assays, with cation-adjusted Mueller-Hinton broth .

How to assess potential microbial resistance to this compound?

Advanced Research Question

  • Serial passage assays : Expose bacteria to sub-inhibitory concentrations over 20–30 generations; monitor MIC shifts .
  • Genomic analysis : Whole-genome sequencing of resistant mutants to identify mutations (e.g., altered membrane lipid biosynthesis) .
  • Cross-resistance testing : Evaluate susceptibility to other AMPs (e.g., melittin) to determine resistance mechanisms .

What analytical techniques quantify this compound in biological matrices during pharmacokinetic studies?

Basic Research Question

  • HPLC-MS/MS : Limit of quantification (LOQ) ≤10 ng/mL in plasma .
  • Immunoassays : Develop polyclonal antibodies for ELISA (cross-reactivity <5% with homologs) .
  • Sample prep : Acid precipitation to remove interfering proteins .

How to statistically analyze dose-response relationships in heterogeneous cell populations?

Advanced Research Question

  • Nonlinear regression : Fit data to Hill equation (variable slope for cooperative binding) .
  • Heterogeneity adjustment : Use mixed-effects models to account for intra-population variability .
  • Visualization : Dose-response curves with 95% prediction bands (GraphPad Prism) .

Key Methodological Principles

  • Data contradictions : Triangulate findings using orthogonal assays (e.g., functional + structural data) .
  • Literature integration : Systematic reviews to contextualize novel findings against prior work .
  • Ethical reporting : Disclose limitations (e.g., peptide degradation in vivo) to guide future studies .

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